molecular formula C21H26Cl2N2O4S B10828818 Tianeptine-d6 (hydrochloride)

Tianeptine-d6 (hydrochloride)

Cat. No.: B10828818
M. Wt: 479.4 g/mol
InChI Key: VALUNVMGXVWSGM-OEZAEQEYSA-N
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Preparation Methods

The synthesis of Tianeptine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the tianeptine molecule. The synthetic route typically starts with the preparation of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule . Industrial production methods for Tianeptine-d6 (hydrochloride) are similar to those used for other deuterated compounds, involving large-scale synthesis and purification processes to achieve high purity and yield.

Chemical Reactions Analysis

Tianeptine-d6 (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tianeptine-d6 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

Tianeptine-d6 (hydrochloride) exerts its effects through the same mechanism as tianeptine. It acts as a full agonist at the μ-opioid receptor, which is believed to be responsible for its antidepressant and anxiolytic effects . Additionally, tianeptine modulates the glutamate system by increasing the phosphorylation of the AMPA receptor GluR1 subunit in the frontal cortex and hippocampal CA3 region . This modulation helps in normalizing glutamatergic neurotransmission, which is crucial for its therapeutic effects.

Comparison with Similar Compounds

Tianeptine-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it a valuable internal standard for analytical purposes. Similar compounds include:

The uniqueness of Tianeptine-d6 (hydrochloride) lies in its specific use as an internal standard for the quantification of tianeptine, providing accurate and reliable results in various analytical methods.

Properties

Molecular Formula

C21H26Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-4,4,5,5,6,6-hexadeuterioheptanoic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H/i2D2,3D2,7D2;

InChI Key

VALUNVMGXVWSGM-OEZAEQEYSA-N

Isomeric SMILES

[2H]C([2H])(CCC(=O)O)C([2H])([2H])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.Cl

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl

Origin of Product

United States

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